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Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability profile and potential
degradation pathways of Sofosbuvir impurity K. Due to the limited publicly available stability
data specifically for Impurity K, this document leverages extensive information on the forced
degradation of the parent drug, Sofosbuvir, to infer the potential behavior of this impurity. This
guide also includes detailed experimental protocols and visual representations of degradation
pathways to support further research and drug development efforts.

Introduction to Sofosbuvir and Impurity K

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C
virus (HCV) infection. It is a nucleotide analog that, upon metabolic activation, inhibits the HCV
NS5B RNA-dependent RNA polymerase, thereby terminating viral replication. The purity and
stability of the active pharmaceutical ingredient (API) are critical for its safety and efficacy.

Sofosbuvir Impurity K is identified as a process-related impurity of Sofosbuvir. Structurally, it
is a diastereoisomer of Sofosbuvir where the fluorine atom at the 2'-position of the ribose
moiety is substituted with a chlorine atom.
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Molecular Weight ( Key Structural

Compound Molecular Formula
g/mol) Feature
) 2'-fluoro-2'-
Sofosbuvir C22H29FN309P 529.45 o
methyluridine analog
) ) 2'-chloro-2'-
Sofosbuvir Impurity K C22H29CIN3O9P 545.91

methyluridine analog

The presence of a chloro- instead of a fluoro-substituent can significantly impact the molecule's
electronic properties, bond strengths, and ultimately, its stability and degradation profile.

Stability Profile of Sofosbuvir

Forced degradation studies on Sofosbuvir, conducted under various stress conditions as per
the International Council for Harmonisation (ICH) guidelines, reveal its susceptibility to
degradation in acidic, basic, and oxidative environments. The drug is generally found to be
stable under neutral, thermal, and photolytic conditions.

A summary of quantitative data from representative forced degradation studies of Sofosbuvir is

presented below:
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Degradatio
. n Products
Stress Reagent/Pa . Degradatio
. Duration (DPs) Reference
Condition rameters n (%) .
Identified
(m/z)
Acidic DP I (m/z
) 0.1 N HCI 6 hours 23% [1]
Hydrolysis 488)
(R)-
((2R,3R,4R,5
R)-5-(2,4-
dioxo-3,4-
dihydropyrimi
din-1(2H)-
1)-4-fluoro-3-
1 N HCI, %
10 hours 8.66% hydroxy-4- [2]
80°C
methyltetrahy
drofuran-2-
yl)methyl
phenyl
hydrogen
phosphate
(m/z 416.08)
Basic DP Il (m/z
_ 0.1 N NaOH 10 hours 50% [1]
Hydrolysis 393.3)
Impurity-A
0.5 N NaOH, (m/z 453.13),
24 hours 45.97% ] [2]
60°C Impurity-B
(m/z 411.08)
Oxidative DP Il (m/z
_ 3% H20:2 7 days 19.02% [1]
Degradation 393)
30% H20z2, 2 days 0.79% (S)-isopropyl [2]
80°C 2-((S)-
(((2R,4S,5R)-
5-(2,4-dioxo-
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3,4-
dihydropyrimi
din-1(2H)-
yl)-4-fluoro-4-
methyl-3-
oxotetrahydro
furan-2-
yl)methoxy)
(phenoxy)pho
sphorylamino
)propanoate
(m/z 527.15)

Thermal No

) 50°C 21 days ] [1]
Degradation degradation
Photolytic ) No

) Sunlight 21 days ) [1]
Degradation degradation

Degradation Pathways of Sofosbuvir

The primary degradation pathways of Sofosbuvir involve the hydrolysis of the phosphoramidate

and ester functionalities, as well as modifications to the ribose and uracil moieties.

Hydrolytic Degradation

Under acidic and basic conditions, Sofosbuvir undergoes hydrolysis at two primary sites: the

phosphoramidate linkage and the isopropyl ester group.

o Acid-catalyzed hydrolysis can lead to the cleavage of the P-N bond of the phosphoramidate,

resulting in the formation of the corresponding phosphonic acid derivative.

o Base-catalyzed hydrolysis is more pronounced and can lead to the saponification of the

isopropyl ester to a carboxylic acid, as well as cleavage of the phosphoramidate bond.
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Caption: Hydrolytic degradation pathways of Sofosbuvir.

Oxidative Degradation

In the presence of oxidizing agents like hydrogen peroxide, Sofosbuvir can undergo oxidation.
The tertiary amine of the phosphoramidate is a potential site for oxidation, leading to the
formation of an N-oxide. Additionally, oxidation of the ribose moiety can occur.

Oxidati . :
)él HVE | oxidative Degradation Products
tress

Sofosbuvir > (e.g., N-oxide formation,
ribose oxidation)

Click to download full resolution via product page

Caption: Oxidative degradation pathway of Sofosbuvir.

Postulated Stability Profile and Degradation
Pathways of Sofosbuvir Impurity K

As direct stability studies on Sofosbuvir Impurity K are not readily available, its stability profile
is inferred based on its structure and the known degradation of Sofosbuvir and other 2'-chloro-
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nucleoside analogs.

Postulated Stability Profile

The replacement of the highly electronegative fluorine atom with a less electronegative chlorine
atom at the 2'-position is expected to influence the stability of the glycosidic bond and the
ribose ring. The C-Cl bond is generally weaker and more susceptible to nucleophilic
substitution than the C-F bond. Therefore, Impurity K may exhibit lower stability compared to
Sofosbuvir, particularly under conditions that favor hydrolysis or solvolysis.

Studies on other 2'-chloro-nucleoside analogs have shown susceptibility to hydrolysis,
especially under acidic conditions, leading to the cleavage of the glycosidic bond and formation
of the free base.

Postulated Degradation Pathways

The degradation pathways of Sofosbuvir Impurity K are likely to mirror those of Sofosbuvir,
with the addition of pathways involving the 2'-chloro substituent.

o Hydrolytic Degradation: Similar to Sofosbuvir, Impurity K is expected to undergo hydrolysis of
the phosphoramidate and isopropy! ester groups under acidic and basic conditions.
Additionally, the 2'-chloro group may be susceptible to hydrolysis, leading to the formation of
a 2'-hydroxy analog. Acid-catalyzed cleavage of the glycosidic bond, a known degradation
pathway for 2'-deoxynucleosides, may also be a relevant pathway for Impurity K.

o Oxidative Degradation: The phosphoramidate moiety of Impurity K is expected to be
susceptible to oxidation, similar to Sofosbuvir.

e Thermal and Photolytic Degradation: Given the stability of Sofosbuvir under these
conditions, it is reasonable to assume that Impurity K would also be relatively stable.
However, the C-Cl bond is more photolabile than the C-F bond, suggesting a potential for
photolytic degradation pathways not observed for Sofosbuvir.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15567125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sofosbuvir Impurity K
Acidic/Basic Oxidative Photolytic
Hydrolysis Stress Stress
Hydrolytic Degradation Products < y v
(Ester & P-N bond cleavage, Oxidative Degradation Products Potential Photolytic Degradation Products
2'-OH formation, (N-oxide formation) (C-Cl bond cleavage)
Glycosidic bond cleavage)

Click to download full resolution via product page

Caption: Postulated degradation pathways for Sofosbuvir Impurity K.

Experimental Protocols for Forced Degradation
Studies

The following are detailed methodologies for conducting forced degradation studies on
Sofosbuvir, which can be adapted for the investigation of Sofosbuvir Impurity K.

General Sample Preparation

A stock solution of the test substance (Sofosbuvir or Impurity K) is prepared by dissolving an
accurately weighed amount in a suitable solvent (e.g., methanol or a mixture of methanol and
water) to achieve a concentration of 1 mg/mL.

Analytical Method

A stability-indicating HPLC method is essential for separating the parent drug from its
degradation products. A typical method would involve:

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pym).

» Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1%
formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
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e Flow Rate: 1.0 mL/min.

e Detection: UV detection at a suitable wavelength (e.g., 260 nm).

e Injection Volume: 10-20 pL.

Stress Conditions
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Caption: General experimental workflow for forced degradation studies.

Specific Stress Conditions

 Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCI. Keep the solution at
70°C for 6 hours. After the specified time, cool the solution and neutralize it with an

appropriate volume of 0.1 N NaOH. Dilute to a final concentration of 50 ug/mL with the
mobile phase.
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» Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution
at 70°C for 10 hours. After the specified time, cool the solution and neutralize it with an
appropriate volume of 0.1 N HCI. Dilute to a final concentration of 50 pg/mL with the mobile
phase.

o Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide.
Store the solution at room temperature for 7 days. After the specified time, dilute to a final
concentration of 50 pg/mL with the mobile phase.

o Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at
50°C for 21 days. After the specified time, prepare a 50 pg/mL solution in the mobile phase.

» Photolytic Degradation: Expose the solid drug substance to direct sunlight for 21 days. After
the specified time, prepare a 50 pg/mL solution in the mobile phase.

Conclusion

While specific experimental data on the stability of Sofosbuvir Impurity K is lacking, a
comprehensive understanding of its potential behavior can be inferred from the extensive
studies on the parent drug, Sofosbuvir, and the known chemical properties of 2'-chloro-
nucleoside analogs. Sofosbuvir Impurity K is likely to undergo similar hydrolytic and oxidative
degradation as Sofosbuvir, with the additional possibility of degradation pathways involving the
2'-chloro substituent, potentially leading to reduced overall stability. The experimental protocols
provided in this guide offer a robust framework for conducting detailed stability studies on this
and other related impurities, which is essential for ensuring the quality, safety, and efficacy of
Sofosbuvir drug products. Further research is warranted to definitively characterize the stability
profile and degradation pathways of Sofosbuvir Impurity K.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Stability and Degradation of Sofosbuvir Impurity K: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567125#stability-profile-and-degradation-
pathways-of-sofosbuvir-impurity-k]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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